2-(2-Chloro-5-fluoro-phenoxy)acetonitrile
CAS No.:
Cat. No.: VC13537175
Molecular Formula: C8H5ClFNO
Molecular Weight: 185.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H5ClFNO |
|---|---|
| Molecular Weight | 185.58 g/mol |
| IUPAC Name | 2-(2-chloro-5-fluorophenoxy)acetonitrile |
| Standard InChI | InChI=1S/C8H5ClFNO/c9-7-2-1-6(10)5-8(7)12-4-3-11/h1-2,5H,4H2 |
| Standard InChI Key | ONKTVPVNFUQVNU-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1F)OCC#N)Cl |
| Canonical SMILES | C1=CC(=C(C=C1F)OCC#N)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Structural Features
2-(2-Chloro-5-fluoro-phenoxy)acetonitrile (CAS: 1378679-17-4) has the molecular formula C₈H₅ClFNO and a molar mass of 185.58 g/mol . Its structure consists of a benzene ring substituted with a chlorine atom at position 2, a fluorine atom at position 5, and a phenoxy group linked to an acetonitrile moiety via an ether bridge. The SMILES representation is C1=CC(=C(C=C1F)OCC#N)Cl, and the InChIKey is ONKTVPVNFUQVNU-UHFFFAOYSA-N .
Synthesis and Reactivity
Reaction Conditions
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Temperature: Reactions are typically conducted at 80–100°C to facilitate ether bond formation.
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Catalysts: Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) may enhance yield .
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Yield Optimization: Excess phenol derivatives and controlled stoichiometry of nitrile reagents improve efficiency .
Physicochemical Properties
Thermal and Physical Parameters
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in water .
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Stability: Stable under inert atmospheres but may hydrolyze in acidic/basic conditions to form carboxylic acids or amides .
Future Research Directions
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Synthetic Optimization: Develop high-yield, scalable methods using green chemistry principles .
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Biological Screening: Evaluate antimicrobial, antifungal, and herbicidal activities in vitro and in vivo.
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Thermodynamic Studies: Characterize phase transitions and enthalpy of formation via differential scanning calorimetry (DSC).
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